2'-o-Methyl-2-thiouridine
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Overview
Description
2’-O-Methyl-2-thiouridine: is a modified nucleoside that plays a significant role in the stability and function of RNA molecules. It is a derivative of uridine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a methyl group, and the oxygen atom at the 2 position of the uracil ring is replaced by a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyl-2-thiouridine typically involves the methylation of 2-thiouridine. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of 2’-O-Methyl-2-thiouridine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and controlled reaction environments helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions: 2’-O-Methyl-2-thiouridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in an aprotic solvent.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
2’-O-Methyl-2-thiouridine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying RNA structure and function.
Biology: Plays a role in the stabilization of RNA duplexes, making it useful in RNA interference and antisense technologies.
Industry: Used in the production of stable RNA probes for diagnostic applications
Mechanism of Action
The mechanism of action of 2’-O-Methyl-2-thiouridine involves its incorporation into RNA molecules, where it enhances the stability of RNA duplexes by promoting a stable A-form helical structure. The sulfur atom at the 2 position of the uracil ring contributes to the stabilization of the 3’-endo sugar conformation, which is crucial for the stability of RNA structures. This modification also increases the selectivity of base pairing, favoring adenine over guanine .
Comparison with Similar Compounds
2-Thiouridine: Similar in structure but lacks the methyl group at the 2’ position.
4-Thiouridine: Has a sulfur atom at the 4 position of the uracil ring instead of the 2 position.
2’-O-Methyluridine: Similar in structure but lacks the sulfur atom at the 2 position.
Uniqueness: 2’-O-Methyl-2-thiouridine is unique due to its dual modifications at the 2’ and 2 positions, which confer enhanced stability and selectivity in RNA duplexes. This makes it particularly valuable in applications requiring high stability and specificity .
Properties
CAS No. |
113886-72-9 |
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Molecular Formula |
C10H14N2O5S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C10H14N2O5S/c1-16-8-7(15)5(4-13)17-9(8)12-3-2-6(14)11-10(12)18/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,18)/t5-,7-,8-,9-/m1/s1 |
InChI Key |
WARUUAMZJXEUEA-ZOQUXTDFSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=S)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=S)CO)O |
Origin of Product |
United States |
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